molecular formula C18H21NO3S B4540411 3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide

3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide

Cat. No.: B4540411
M. Wt: 331.4 g/mol
InChI Key: JIRFPFVNZKSTDP-UHFFFAOYSA-N
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Description

3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a unique structure that combines an isochromene core with a sulfonamide group, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isochromene Core: The isochromene core can be synthesized through a cyclization reaction of an appropriate precursor, such as a substituted benzaldehyde and a dihydroxy compound, under acidic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the isochromene derivative with a sulfonyl chloride in the presence of a base, such as triethylamine, to form the sulfonamide linkage.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, electrophiles, appropriate solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives.

Scientific Research Applications

3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential antimicrobial and anti-inflammatory properties. It may serve as a lead compound for the development of new drugs.

    Biological Research: Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.

    Industrial Applications: The compound may be used as an intermediate in the synthesis of other complex organic molecules, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity or modulate receptor function. This can lead to various biological effects, such as antimicrobial or anti-inflammatory activity.

Comparison with Similar Compounds

Similar Compounds

    3,3-dimethyl-N-(2-methylphenyl)butanamide: This compound shares structural similarities but lacks the isochromene core.

    3,3-dimethyl-N-[(2-methylphenyl)methyl]cyclohexan-1-amine: Another structurally related compound with different functional groups.

Uniqueness

3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide is unique due to its combination of an isochromene core and a sulfonamide group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

3,3-dimethyl-N-(2-methylphenyl)-1,4-dihydroisochromene-6-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3S/c1-13-6-4-5-7-17(13)19-23(20,21)16-9-8-14-12-22-18(2,3)11-15(14)10-16/h4-10,19H,11-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIRFPFVNZKSTDP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NS(=O)(=O)C2=CC3=C(COC(C3)(C)C)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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